molecular formula C12H17NO3S B156306 4-acetyl-N,N-diethylbenzenesulfonamide CAS No. 1658-97-5

4-acetyl-N,N-diethylbenzenesulfonamide

Cat. No. B156306
CAS RN: 1658-97-5
M. Wt: 255.34 g/mol
InChI Key: OKAAHYQTIYWBEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives is well-documented in the provided papers. For instance, one study describes the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine, which involves the reaction with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . Another paper details the transformation of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide into various derivatives using NMR and mass spectroscopy techniques . These methods could potentially be adapted for the synthesis of "4-acetyl-N,N-diethylbenzenesulfonamide" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized using various spectroscopic techniques. For example, the crystal structure of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide was determined by single crystal X-ray diffraction, revealing a V-shaped conformation and specific dihedral angles between the benzene rings . Similarly, the structure of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide was elucidated, showing a V-shape and dihedral angle of 84.31(9)° . These findings provide insights into the three-dimensional arrangement of atoms in sulfonamide molecules, which is crucial for understanding their chemical behavior.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "4-acetyl-N,N-diethylbenzenesulfonamide." However, sulfonamides, in general, can participate in various chemical reactions due to their functional groups. For instance, they can undergo nucleophilic substitution reactions or be transformed into other derivatives through reactions with different reagents . The reactivity of the sulfonamide group is influenced by the substituents attached to the nitrogen and the aromatic ring, which can be explored further in the context of "4-acetyl-N,N-diethylbenzenesulfonamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are determined by their molecular structure. The provided papers discuss the crystal packing, hydrogen bonding, and other intermolecular interactions that influence the stability and solubility of these compounds . For example, N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide forms chains in the crystal through N-H⋯O and C-H⋯O hydrogen bonds . These properties are essential for the development of pharmaceuticals, as they affect the drug's bioavailability and efficacy.

Scientific Research Applications

Heterocyclic Synthesis and Pharmacological Potential

4-acetyl-N,N-diethylbenzenesulfonamide serves as a precursor in the synthesis of various heterocyclic compounds. It is condensed with dimethylformamide dimethy-lacetal (DMF-DMA) to yield enaminones, which further react with different reagents to produce a range of derivatives including pyrazoles, triazolopyrimidine, imidazopyridine, and others. These compounds align with the sulfonamide pharmacophore, acting as Cyclooxygenase (COX-2) inhibitors. Molecular docking studies suggest that some of these synthesized compounds could be suitable COX-2 inhibitors with potential for further modification (Hassan, 2014).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives, such as 4-phthalimidobenzenesulfonamide derivatives, have been synthesized and evaluated for inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds, confirmed through spectral and elemental analyses, have shown high selectivity against AChE. Molecular docking studies provide insights into their potential as inhibitors, suggesting applications in therapeutic treatments for conditions like Alzheimer's disease (Soyer et al., 2016).

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives, synthesized from 4-acetyl-N-ethyl-N-methylbenzenesulfonamide, have shown promise as antimicrobial and antiproliferative agents. These compounds, featuring various biologically active moieties like thiazoles and imidazo[2,1-b]thiazole, have been screened for cytotoxic activity against human cell lines and exhibit significant antimicrobial activity. Molecular docking studies have helped in understanding their mode of action as inhibitors against specific enzyme active sites (Abd El-Gilil, 2019).

Synthesis of N-Glycosyl Amides

In carbohydrate research, N-glucosyl-2,4-dinitrobenzenesulfonamide, prepared from N-acetyl-d-glucosamine and 2,4-dinitrobenzenesulfonyl chloride, facilitates the synthesis of N-glucosylamides from thioacids. These reactions are notable for their efficiency, being carried out at room temperature and completed in a short time (Talan, Sanki, & Sucheck, 2009).

Safety And Hazards

The safety information available indicates that the compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-acetyl-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-4-13(5-2)17(15,16)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAAHYQTIYWBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353739
Record name 4-acetyl-N,N-diethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N,N-diethylbenzenesulfonamide

CAS RN

1658-97-5
Record name 4-Acetyl-N,N-diethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1658-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-acetyl-N,N-diethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The damp 4-acetylbenzenesulfonyl chloride from 100 g. of sodium 4-acetylbenzenesulfonate is added to a stirred solution of 500 ml. of 50% aqueous diethylamine. The mixture is stirred at room temperature for 4 hours, cooled, and the precipitated 4-acetyl-N,N-diethylbenzenesulfonamide removed fy filtration, washed with water and dried; m.p. 78°-79° C. after crystallization from 2-propanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AAEH Hassan - International Journal of Organic Chemistry, 2014 - scirp.org
4-Acetyl-N, N-diethylbenzenesulfonamide (1) was condensed with dimethylformamide dimethy-lacetal (DMF-DMA) to yield the enaminone, which reacts readily with different reagents to …
Number of citations: 15 www.scirp.org
S Yang, A Shergalis, D Lu, A Kyani, Z Liu… - Journal of medicinal …, 2019 - ACS Publications
Protein disulfide isomerase (PDI) is responsible for nascent protein folding in the endoplasmic reticulum (ER) and is critical for glioblastoma survival. To improve the potency of lead PDI …
Number of citations: 21 pubs.acs.org

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